molecular formula C10H13ClN2O4S B1420388 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1152972-29-6

5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1420388
M. Wt: 292.74 g/mol
InChI Key: VKIQVYLJTOMYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13ClN2O4S and its molecular weight is 292.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Nonlinearity and Potential for Optical Limiting

  • Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity. They found that certain compounds exhibited maximum nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).

Molecular Docking Studies for Target Protein Binding

  • Reddy et al. (2022) conducted molecular docking studies on a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids to predict their binding interactions with the target protein EGFR, indicating potential biomedical applications (Reddy et al., 2022).

Antiglaucoma Activity

  • Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and evaluated their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential use in antiglaucoma treatment (Kasımoğulları et al., 2010).

Fluorescence Spectral Characteristics

  • Ge et al. (2014) synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives and investigated their fluorescence spectral characteristics, suggesting potential applications in photophysical studies (Ge et al., 2014).

Synthesis of Novel Derivatives and Potential Fungicidal Activity

  • Chen et al. (2000) prepared series of thiadiazoles derived from pyrazole carboxylic acids and evaluated their fungicidal activity against rice sheath blight, suggesting agricultural applications (Chen et al., 2000).

properties

IUPAC Name

5-chloro-1-(1,1-dioxothiolan-3-yl)-3-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-2-7-8(10(14)15)9(11)13(12-7)6-3-4-18(16,17)5-6/h6H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIQVYLJTOMYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C(=O)O)Cl)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
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5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
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5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid

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